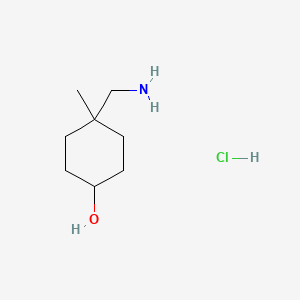![molecular formula C10H9F3O B13454248 1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone CAS No. 197312-65-5](/img/structure/B13454248.png)
1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone is an organic compound with the molecular formula C10H9F3O. It is a derivative of acetophenone, where the phenyl ring is substituted with a trifluoroethyl group. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone can be synthesized through various methods. One common approach involves the palladium-catalyzed trifluoroethylation of organoboronic acids. The reaction typically uses palladium acetate (Pd(OAc)2) as a catalyst, along with other reagents such as sodium iodide (NaI), potassium phosphate (K3PO4), and triphenylphosphine (PPh3). The reaction is carried out in dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and catalysts like iron(III) chloride (FeCl3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone involves its interaction with molecular targets through the electron-withdrawing effects of the trifluoromethyl group. This group can influence the compound’s reactivity and binding affinity to various biological targets, such as enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .
Comparación Con Compuestos Similares
2,2,2-Trifluoro-1-phenylethanone: Similar structure but lacks the additional phenyl substitution.
1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone: Contains a chlorophenoxy group, offering different chemical and biological properties.
Uniqueness: The electron-withdrawing effects of the trifluoromethyl group enhance its stability and reactivity in various chemical reactions, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
197312-65-5 |
|---|---|
Fórmula molecular |
C10H9F3O |
Peso molecular |
202.17 g/mol |
Nombre IUPAC |
1-[4-(2,2,2-trifluoroethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9F3O/c1-7(14)9-4-2-8(3-5-9)6-10(11,12)13/h2-5H,6H2,1H3 |
Clave InChI |
VZKLOWIZQFIXSC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


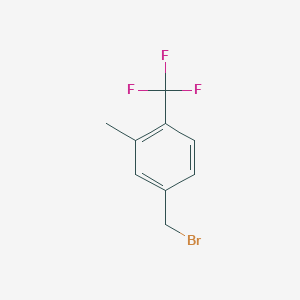
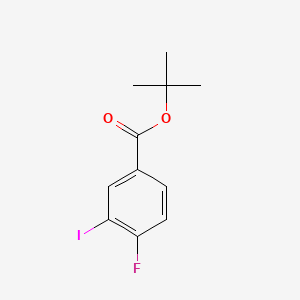
![N-methylspiro[5.5]undecan-3-amine](/img/structure/B13454177.png)
![1-[(4-methoxyphenyl)methyl]-N-[(1r,4r)-4-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}cyclohexyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13454181.png)

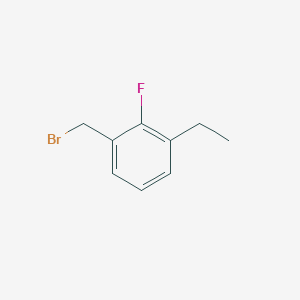
![6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13454196.png)
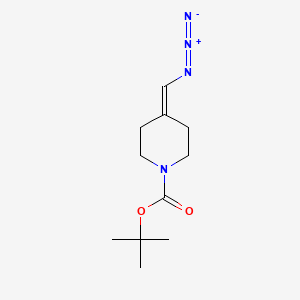
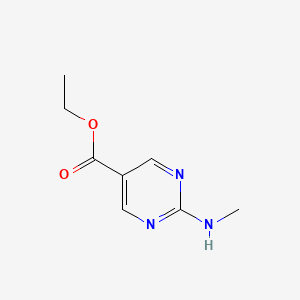
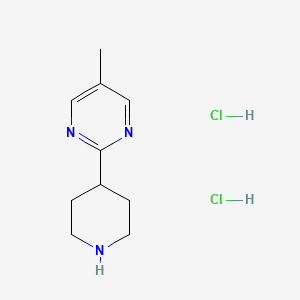

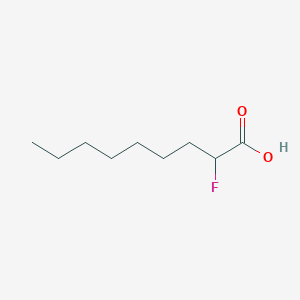
![3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13454244.png)
